

A Technical Guide to Research-Grade Dabigatran-d3: Sourcing and Application

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Compound of Interest

Compound Name: Dabigatran-d3

Cat. No.: B588023

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For researchers, scientists, and professionals in drug development, securing high-purity, reliable compounds is paramount. This in-depth guide provides a comprehensive overview of sourcing research-grade **Dabigatran-d3**, its mechanism of action, and detailed experimental protocols for its application as an internal standard in quantitative analysis.

Sourcing Research-Grade Dabigatran-d3

Dabigatran-d3, the deuterated analog of Dabigatran, is a critical tool for pharmacokinetic and metabolic studies, primarily serving as an internal standard in mass spectrometry-based assays.^[1] Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers to facilitate easy comparison.

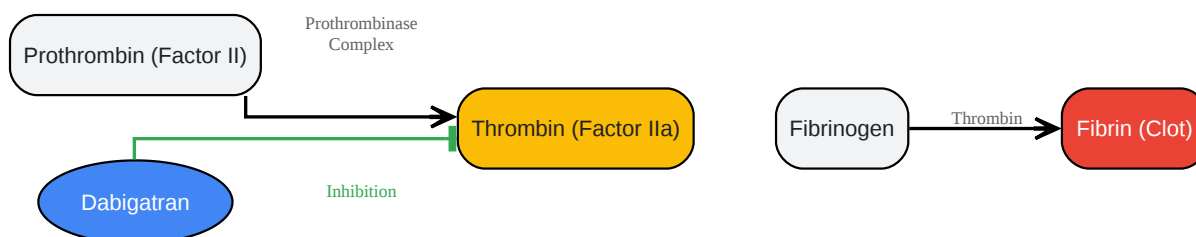
Supplier	Product Name	CAS Number	Purity	Formulation	Storage
Cayman Chemical	Dabigatran-d3	1246817-44-6	≥99% deuterated forms (d1-d3)	Solid	-20°C
MedchemExpress	Dabigatran-d3 (BIBR 953-d3)	1246817-44-6	95.14%	Solid	Powder: -20°C for 3 years; In solvent: -80°C for 1 year
Simson Pharma	Dabigatran-D3	1246817-44-6	Not specified	Solid	In stock
TargetMol	Dabigatran-d3	1246817-44-6	Not specified	Powder	Powder: -20°C for 3 years; In solvent: -80°C for 1 year
US Biological	Dabigatran-d3 Ethyl Ester	Not specified	Highly Purified	White Solid	Room Temperature

Note: Researchers should always request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[2][3] Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot.[3][4] Dabigatran binds to the active site of both free and clot-bound thrombin, thereby preventing this conversion and inhibiting the final step of the coagulation cascade.[4][5] This direct inhibition of thrombin distinguishes Dabigatran from indirect thrombin inhibitors like heparin.[3][6]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.



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Dabigatran's inhibition of thrombin in the coagulation cascade.

Experimental Protocol: Quantification of Dabigatran in Plasma using LC-MS/MS with Dabigatran-d3 as an Internal Standard

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Dabigatran in biological matrices.[7][8] **Dabigatran-d3** is used as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Materials and Reagents

- Dabigatran (analytical standard)
- **Dabigatran-d3** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)

- Ultrapure water
- Human plasma (drug-free)

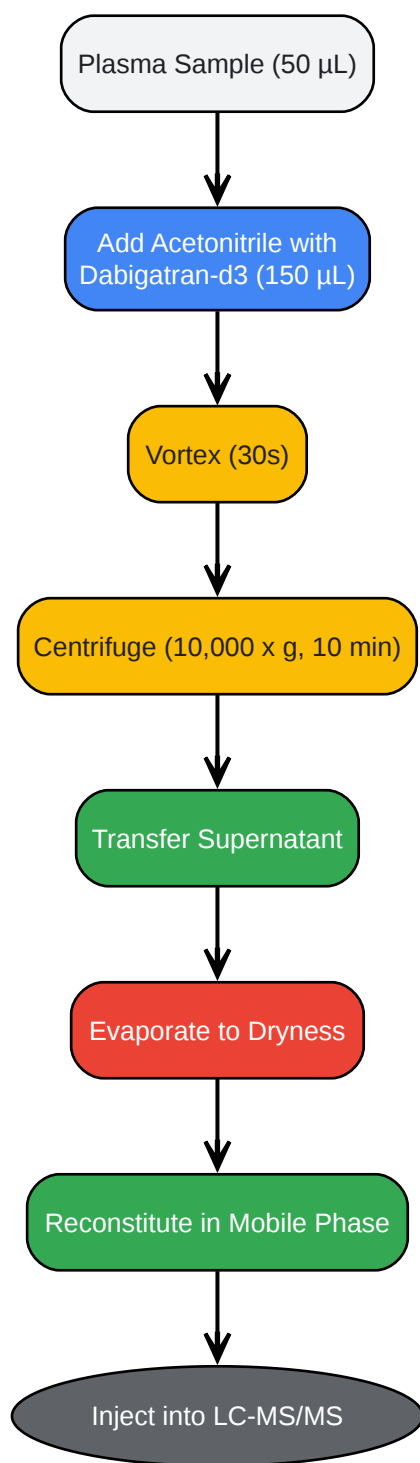
Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dabigatran and **Dabigatran-d3** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Dabigatran stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.
- Internal Standard Working Solution: Dilute the **Dabigatran-d3** stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of acetonitrile containing the **Dabigatran-d3** internal standard.^[8]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

The workflow for sample preparation is depicted in the following diagram:



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Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation of Dabigatran and IS
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temp.	40°C
MS System	Triple quadrupole mass spectrometer
Ionization	Electrospray Ionization (ESI), Positive mode
MRM Transitions	Dabigatran: m/z 472.2 \rightarrow 289.1 Dabigatran-d3: m/z 475.2 \rightarrow 292.1

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Dabigatran to **Dabigatran-d3** against the nominal concentration of the calibrators. Use a weighted linear regression model to fit the data. The concentration of Dabigatran in unknown samples is then determined from this calibration curve.

This technical guide provides a foundational understanding for researchers working with **Dabigatran-d3**. Adherence to good laboratory practices and thorough validation of analytical methods are essential for obtaining reliable and reproducible results.

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